3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione
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Overview
Description
3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione is a heterocyclic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of a precursor compound containing both pyrrole and pyrimidine moieties. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases such as cancer and diabetes.
Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of specific kinases involved in cell proliferation and survival, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring structure and have been studied for their potential as fibroblast growth factor receptor inhibitors.
Pyrido[2,3-d]pyrimidin-5-one: This compound also features a fused pyrimidine ring and is used in various chemical and biological applications.
Uniqueness
3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups.
Properties
CAS No. |
39929-82-3 |
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Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
3-methyl-1-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H11N3O2/c1-15-12(17)10-7-8-14-11(10)16(13(15)18)9-5-3-2-4-6-9/h2-8,14H,1H3 |
InChI Key |
GFVCZLFKZPOOQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC=C2)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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